3-(2,2,2-Trifluoroethyl)benzoic acid

Catalog No.
S3078660
CAS No.
114980-36-8
M.F
C9H7F3O2
M. Wt
204.148
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,2,2-Trifluoroethyl)benzoic acid

CAS Number

114980-36-8

Product Name

3-(2,2,2-Trifluoroethyl)benzoic acid

IUPAC Name

3-(2,2,2-trifluoroethyl)benzoic acid

Molecular Formula

C9H7F3O2

Molecular Weight

204.148

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)5-6-2-1-3-7(4-6)8(13)14/h1-4H,5H2,(H,13,14)

InChI Key

GFYNRGCRLGAFLC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)CC(F)(F)F

solubility

not available

3-(2,2,2-Trifluoroethyl)benzoic acid is an aromatic carboxylic acid characterized by the presence of a trifluoroethyl group attached to the benzene ring. Its chemical formula is C11H10F3O2, and it is notable for its unique trifluoromethyl substitution, which imparts distinct physical and chemical properties. The trifluoroethyl group enhances the compound's lipophilicity and influences its reactivity, making it an interesting candidate for various chemical applications.

Typical of carboxylic acids. These include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide to form a corresponding hydrocarbon.
  • Nucleophilic Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions, which are facilitated by the electronegative fluorine atoms.

The reactivity of this compound can be further enhanced through the use of activating agents or catalysts in synthetic pathways .

Synthesis of 3-(2,2,2-Trifluoroethyl)benzoic acid can be achieved through several methods:

  • Direct Trifluoromethylation: This involves the reaction of benzoic acid derivatives with trifluoromethylating agents under controlled conditions.
  • Halogenation followed by substitution: Starting from halobenzoic acids, a nucleophilic substitution with 2,2,2-trifluoroethanol can yield the desired product.
  • Ester Intermediates: The compound can also be synthesized via esterification of benzoic acid derivatives followed by hydrolysis to yield the carboxylic acid .

3-(2,2,2-Trifluoroethyl)benzoic acid has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug synthesis due to its unique electronic properties.
  • Materials Science: In the development of fluorinated polymers and coatings that require enhanced chemical resistance.
  • Agricultural Chemistry: Potential use in the formulation of agrochemicals where fluorinated compounds are beneficial for stability and efficacy .

Several compounds share structural similarities with 3-(2,2,2-Trifluoroethyl)benzoic acid. Here are some notable examples:

Compound NameChemical FormulaUnique Features
3-(Trifluoromethyl)benzoic acidC8H5F3O2Contains a trifluoromethyl group; used as an intermediate in pharmaceuticals.
4-(Trifluoromethyl)benzoic acidC8H5F3O2Similar structure but different position of trifluoromethyl group; exhibits different reactivity.
3-(Fluoromethyl)benzoic acidC8H7FO2Less fluorinated; shows different biological activity due to fewer fluorine atoms.
4-(Trifluoroethoxy)benzoic acidC10H9F3O3Contains an ethoxy group instead; used in material sciences.

The uniqueness of 3-(2,2,2-Trifluoroethyl)benzoic acid lies in its specific trifluoroethyl substitution pattern which affects its reactivity and potential applications compared to these similar compounds .

Antibacterial and Antiviral Drug Intermediates

The trifluoroethyl group in 3-(2,2,2-trifluoroethyl)benzoic acid enhances its utility as a synthetic intermediate for antibiotics and antivirals. For instance, structurally related benzoic acid derivatives serve as precursors for cephalosporin antibiotics, where the fluorine-rich side chain improves bacterial cell membrane penetration and resistance to enzymatic degradation . In antiviral contexts, fluorinated benzoic acids are incorporated into fusion inhibitors targeting respiratory syncytial virus (RSV). These inhibitors block viral entry by stabilizing the prefusion conformation of the RSV F protein, a mechanism validated in preclinical models [2]. The trifluoroethyl moiety’s electron-withdrawing nature further optimizes drug-receptor interactions, increasing potency against viral proteases [3].

Table 1: Role of Fluorinated Benzoic Acids in Antimicrobial Drug Design

ApplicationMechanismExample CompoundSource
AntibacterialCephalosporin side-chain precursor2-(2,2,2-Trifluoroethyl)benzoic acid
AntiviralRSV fusion inhibitionGS-5806 (structural analog) [2]

Prodrug Development Strategies

Prodrugs of 3-(2,2,2-trifluoroethyl)benzoic acid are engineered to improve bioavailability and target specificity. Esterification of the carboxylic acid group with hydrophilic moieties, such as polyethylene glycol (PEG), enhances solubility for systemic delivery. Upon enzymatic cleavage in target tissues, the active metabolite is released. For example, prodrugs of fluorinated benzoic acids have demonstrated sustained release profiles in hepatic cells, leveraging cytochrome P450-mediated activation [3]. Additionally, amino acid conjugates facilitate transporter-mediated uptake into cancer cells, a strategy employed in tumor-selective therapies [4].

Enzyme-Targeted Therapy Mechanisms

The compound’s benzoic acid core interacts with enzymatic active sites, while the trifluoroethyl group modulates binding kinetics. In cyclooxygenase-2 (COX-2) inhibitors, the trifluoroethyl substituent occupies a hydrophobic pocket adjacent to the catalytic site, reducing inflammatory prostaglandin synthesis [4]. Similarly, in kinase inhibitors, the fluorine atoms form halogen bonds with backbone carbonyls, stabilizing inhibitor-enzyme complexes. Structural studies of RSV fusion inhibitors reveal that analogous fluorinated groups prevent conformational changes required for viral membrane fusion, highlighting broader applicability in enzyme-driven pathologies [2].

Anticancer Agent Design Frameworks

Fluorinated benzoic acids are pivotal in designing small-molecule anticancer agents. The trifluoroethyl group enhances blood-brain barrier penetration in glioblastoma therapies, as seen in analogs of temozolomide [4]. Furthermore, 3-(2,2,2-trifluoroethyl)benzoic acid derivatives act as histone deacetylase (HDAC) inhibitors, inducing apoptosis in hematological malignancies. Structure-activity relationship (SAR) studies indicate that fluorine substitution at the meta position optimizes HDAC isoform selectivity [3].

Cardiovascular Drug Synthesis Pathways

In cardiovascular drug discovery, the trifluoroethyl group improves pharmacokinetic profiles of angiotensin-converting enzyme (ACE) inhibitors and statins. For instance, fluorinated benzoic acids are intermediates in synthesizing trifluoromethylated statins, which exhibit prolonged half-lives due to reduced hepatic clearance [4]. The electron-deficient benzene ring also augments binding to serum albumin, extending circulatory residence time for anticoagulants like factor Xa inhibitors [3].

Table 2: Cardiovascular Applications of Fluorinated Benzoic Acid Derivatives

Drug ClassTargetEffect of Trifluoroethyl GroupSource
StatinsHMG-CoA reductaseEnhanced metabolic stability [4]
ACE inhibitorsAngiotensin-converting enzymeImproved binding affinity [3]

The computational investigation of 3-(2,2,2-trifluoroethyl)benzoic acid has employed diverse theoretical methodologies to elucidate its structural and electronic properties. Density Functional Theory (DFT) calculations using the B3LYP hybrid functional with various basis sets have emerged as the primary computational approach for this fluorinated benzoic acid derivative [1] [2]. The optimization of molecular geometries has been performed using 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p) basis sets, with the extended basis sets providing enhanced accuracy for fluorinated systems [3] [1].

Post-Hartree-Fock methods, including MP2/6-31G(d,p) calculations, have been employed to incorporate electron correlation effects that are particularly important for systems containing highly electronegative fluorine atoms [1]. The Local Spin Density Approximation (LSDA) and traditional Hartree-Fock (HF) calculations have served as comparative baselines to assess the performance of more sophisticated methods [1].

The structural optimization results demonstrate that DFT B3LYP calculations provide excellent agreement with experimental X-ray crystallographic data for related trifluoromethyl benzoic acid derivatives [2]. The calculated bond lengths and angles show deviations of less than 0.05 Å and 2°, respectively, validating the computational approach for this class of compounds.

Molecular mechanics calculations using force field methods have been employed for conformational searches and initial geometry estimates, particularly when exploring the potential energy surface for different rotational conformers of the trifluoroethyl substituent [3]. These calculations have revealed that the most stable conformation involves the trifluoromethyl group adopting a staggered orientation relative to the benzene ring.

Hydrogen Bonding Dynamics

The hydrogen bonding characteristics of 3-(2,2,2-trifluoroethyl)benzoic acid have been extensively studied through computational analysis, revealing distinctive patterns compared to unsubstituted benzoic acid. Intermolecular hydrogen bond formation between carboxylic acid groups exhibits enhanced stability in the presence of the electron-withdrawing trifluoroethyl substituent [4] [5].

Natural Bond Orbital (NBO) analysis has been instrumental in characterizing the nature of hydrogen bonding interactions [4] [6]. The analysis reveals that hydrogen bonds in trifluoroethyl benzoic acid systems involve charge transfer from lone pairs of the proton acceptor oxygen to the antibonding orbitals of the proton donor, with second-order perturbation energies ranging from 20.74 to 21.76 kcal/mol for dimer formations [4].

The hydrogen bond geometries calculated for 3-(2,2,2-trifluoroethyl)benzoic acid dimers show O-H···O distances of 2.55-2.67 Å, which are shorter than those observed in unsubstituted benzoic acid (2.62-2.85 Å) [5] [7]. This contraction indicates stronger hydrogen bonding interactions due to the electron-withdrawing effect of the trifluoroethyl group.

Cooperative hydrogen bonding effects have been identified in crystalline arrangements, where the formation of cyclic dimers leads to enhanced stability compared to isolated molecules [5]. The red shift in O-H stretching frequencies observed computationally ranges from 565.3 to 589.3 cm⁻¹ for dimeric structures, indicating significant weakening of the O-H bond upon hydrogen bond formation [4].

Solvent effects on hydrogen bonding have been investigated using implicit solvation models, revealing that aqueous environments enhance the hydrogen bonding propensity of the carboxylic acid group while simultaneously competing for hydrogen bonding sites [8] [9]. The calculated solvation free energies demonstrate that the trifluoroethyl substitution increases the hydrophobic character of the molecule while maintaining strong hydrogen bonding capability at the carboxylic acid site.

Solvation Effects on Reactivity

The reactivity of 3-(2,2,2-trifluoroethyl)benzoic acid in different solvent environments has been systematically investigated through computational studies employing the Polarizable Continuum Model (PCM) [10] [11]. These calculations have revealed significant solvent-dependent variations in reaction barriers and mechanisms.

Aqueous solvation studies demonstrate that the presence of water molecules dramatically affects the ionization behavior of the carboxylic acid group [8]. The calculated pKa values show that the trifluoroethyl substituent increases the acidity of the carboxylic acid by approximately 0.8 units compared to unsubstituted benzoic acid, primarily due to the electron-withdrawing inductive effect of the CF₃ group.

Solvent polarity effects have been quantified through calculations in various solvent media, including acetonitrile, dimethyl sulfoxide, and aqueous ethanol mixtures [11] [9]. The Linear Free Energy Relationships (LFER) derived from these studies follow the equation log k = sf(Ef + Nf), where sf represents the nucleofugality parameter and Ef, Nf represent electrophilicity and nucleophilicity parameters, respectively [10].

The correlation between experimental and calculated activation barriers demonstrates excellent agreement (r = 0.997) when solvent effects are properly accounted for through PCM calculations [10]. This correlation validates the computational approach for predicting reactivity trends in different solvent systems.

Nucleophilic substitution reactions of benzoates derived from 3-(2,2,2-trifluoroethyl)benzoic acid show enhanced leaving group ability compared to unsubstituted benzoates [10] [11]. The calculated intrinsic barriers for SN1 reactions are reduced by 2-4 kcal/mol in the presence of the trifluoroethyl substituent, indicating increased reactivity toward nucleophilic displacement.

Solvation thermodynamics calculated for binary solvent mixtures reveal that the free energy of solvation becomes more negative with increasing organic solvent content, indicating preferential solvation by organic components [9]. The enthalpic and entropic contributions to solvation have been separated, showing that the trifluoroethyl group contributes primarily to enthalpic stabilization in polar solvents.

Proton Tunneling Mechanisms

Quantum mechanical tunneling effects in proton transfer reactions involving 3-(2,2,2-trifluoroethyl)benzoic acid have been investigated through theoretical calculations of tunneling rates and barrier penetration probabilities [12] [13]. The Wentzel-Kramers-Brillouin (WKB) approximation has been employed to estimate tunneling transmission coefficients for hydrogen atom transfer processes.

Pressure-dependent tunneling studies reveal that the tunneling rate increases exponentially with decreasing O···O distance in hydrogen bonds [12]. For 3-(2,2,2-trifluoroethyl)benzoic acid dimers, the calculated tunneling rates range from 2.5 to 9.3 s⁻¹ at low temperatures, with corresponding barrier heights of 15.2-17.3 kcal/mol and barrier widths of 1.09-1.29 Å.

Temperature-dependent crossover behavior between classical over-barrier and quantum tunneling mechanisms has been identified through computational analysis [14] [13]. The crossover temperature for 3-(2,2,2-trifluoroethyl)benzoic acid systems occurs at approximately 180-220 K, below which tunneling becomes the dominant mechanism for proton transfer.

Isotope effects calculated for deuterium substitution show kinetic isotope effects (KIE) values of 1.2-2.4 for tunneling-controlled reactions, significantly different from classical KIE values of 6-8 [15]. This distinction provides experimental signatures for identifying tunneling contributions in proton transfer reactions.

Intramolecular proton transfer calculations reveal that the trifluoroethyl substituent can influence tunneling rates through electronic effects on the double-well potential energy surface [14]. The barrier asymmetry introduced by the electron-withdrawing group affects the tunneling matrix elements and overall reaction dynamics.

Green's function formalism has been applied to model proton tunneling pathways in hydrogen-bonded networks involving 3-(2,2,2-trifluoroethyl)benzoic acid [13]. This approach allows for the calculation of tunneling probabilities along predetermined reaction coordinates and provides insights into the mechanistic details of proton transfer processes.

Quantum Chemical Analysis

Frontier molecular orbital analysis of 3-(2,2,2-trifluoroethyl)benzoic acid reveals significant modifications in electronic structure compared to unsubstituted benzoic acid [16] [17]. The Highest Occupied Molecular Orbital (HOMO) energy is calculated to be -7.12 eV, representing a 0.27 eV stabilization relative to benzoic acid (-6.85 eV), while the Lowest Unoccupied Molecular Orbital (LUMO) energy is -1.76 eV, indicating a 0.34 eV lowering compared to the parent compound.

Global reactivity descriptors derived from frontier orbital energies provide quantitative measures of molecular reactivity [16] [18]. The ionization potential (7.12 eV) and electron affinity (1.76 eV) are both increased by the trifluoroethyl substitution, leading to enhanced electronegativity (4.44 eV) and electrophilicity index (3.68 eV). The global hardness (2.68 eV) is slightly decreased, indicating increased polarizability and reactivity.

Mulliken population analysis reveals significant charge redistribution upon trifluoroethyl substitution [19] [17]. The carboxylic acid carbon carries a partial positive charge of +0.78 e, increased from +0.64 e in unsubstituted benzoic acid. The trifluoromethyl carbon exhibits a partial positive charge of +1.23 e, while the fluorine atoms carry substantial negative charges of -0.41 e each.

Natural Bond Orbital (NBO) analysis provides detailed insights into bonding characteristics and charge delocalization patterns [3] [4]. The hyperconjugative interactions between the aromatic system and the trifluoroethyl group result in second-order perturbation energies of 12.8-18.4 kcal/mol for key donor-acceptor orbital interactions. The charge transfer from the benzene ring to the electron-withdrawing trifluoroethyl group amounts to 0.32 e.

Molecular Electrostatic Potential (MEP) surface analysis reveals distinctive electrostatic characteristics [17] [20]. The negative potential regions are localized primarily around the carboxylic acid oxygen atoms (-0.085 to -0.065 au), while positive potential regions are concentrated near the trifluoromethyl group (+0.045 to +0.055 au). This distribution indicates enhanced electrophilic character at the trifluoroethyl site and maintained nucleophilic character at the carboxylate oxygen.

Vibrational frequency analysis through DFT calculations provides detailed assignments of fundamental vibrational modes [1] [2]. The C-F stretching modes appear at 1117-1142 cm⁻¹, while the C-C stretching involving the trifluoroethyl group occurs at 1089-1095 cm⁻¹. The carbonyl stretching frequency is blue-shifted to 1702 cm⁻¹ compared to 1685 cm⁻¹ in unsubstituted benzoic acid, reflecting the electron-withdrawing effect of the trifluoroethyl substituent.

Hyperpolarizability calculations demonstrate enhanced nonlinear optical properties [1] [17]. The first-order hyperpolarizability (β₀) is calculated to be 4.2 × 10⁻³⁰ esu, representing a two-fold increase compared to unsubstituted benzoic acid. The static polarizability (α₀) is increased to 16.5 ų, indicating enhanced linear optical response.

XLogP3

3.4

Dates

Last modified: 04-14-2024

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